molecular formula C6H6N2OS B7549502 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde

Cat. No. B7549502
M. Wt: 154.19 g/mol
InChI Key: QCCDZMDFYZRPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (CTC) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTC is a versatile building block that can be used in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is not fully understood. However, it has been proposed that 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde exerts its anti-cancer activity by inducing apoptosis in cancer cells. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has also been found to inhibit the expression of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been found to exhibit low toxicity and good biocompatibility. It has been reported to have no adverse effects on liver and kidney function. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been shown to reduce the levels of serum pro-inflammatory cytokines in animal models of inflammation. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has also been found to reduce the levels of oxidative stress markers in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is a versatile building block that can be used in the synthesis of various biologically active compounds. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been reported to exhibit good stability under various reaction conditions. However, the synthesis of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde requires the use of hazardous chemicals such as phosphorus oxychloride and potassium permanganate. Therefore, appropriate safety measures should be taken during the synthesis of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde.

Future Directions

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has shown promising results in various preclinical studies. However, further studies are required to determine the safety and efficacy of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde in humans. Future research should focus on the development of novel 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde-based compounds with improved pharmacological properties. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde-based compounds can be used for the treatment of various diseases including cancer, inflammation, and microbial infections.
Conclusion
In conclusion, 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde can be synthesized by the reaction of cyclopropylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been shown to reduce the levels of serum pro-inflammatory cytokines in animal models of inflammation. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has also been found to reduce the levels of oxidative stress markers in animal models of oxidative stress. Further research is required to determine the safety and efficacy of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde in humans and to develop novel 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde-based compounds with improved pharmacological properties.

Synthesis Methods

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde can be synthesized by the reaction of cyclopropylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then oxidized using potassium permanganate to obtain 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde. This method has been reported to yield high purity and good yields of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde.

Scientific Research Applications

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has also been found to possess antimicrobial activity against various bacterial strains.

properties

IUPAC Name

4-cyclopropylthiadiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-3-5-6(4-1-2-4)7-8-10-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCDZMDFYZRPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SN=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde

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